molecular formula C17H11Cl2NO4 B11621522 2,4-dichlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

2,4-dichlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11621522
M. Wt: 364.2 g/mol
InChI Key: ACHFQHVCWXQKDP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate is a synthetic organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a propanoate moiety, which is further linked to a phthalimide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate typically involves the reaction of 2,4-dichlorophenol with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of phthalamic acid and related compounds.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalimide moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)-4-Methylpentanamide
  • 2-(3-{4-[3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Phenoxy]-2,3,5,6-Tetrafluorophenoxy}Phenyl)-1H-Isoindole-1,3(2H)-Dione

Uniqueness

2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate is unique due to its specific combination of a dichlorophenyl group and a phthalimide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

(2,4-dichlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C17H11Cl2NO4/c18-10-5-6-14(13(19)9-10)24-15(21)7-8-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-6,9H,7-8H2

InChI Key

ACHFQHVCWXQKDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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